![molecular formula C13H15N5O4S B2691968 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 869068-34-8](/img/structure/B2691968.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a sulfanyl group (-SH), and a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazine ring. One common method for synthesizing 1,2,4-triazines involves the reaction of a 1,3-dicarbonyl compound with hydrazine and a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazine ring is a heterocyclic ring, meaning it contains atoms of different elements (in this case, carbon and nitrogen). The sulfanyl group is a sulfur atom bonded to a hydrogen atom, and the acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino group (-NH2) could act as a base or a nucleophile in various reactions. The carbonyl group in the acetamide could be reduced to an alcohol or reacted with a nucleophile. The sulfanyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamide would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of triazine derivatives, including those related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, has been extensive. One study detailed the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, indicating a methodological approach to generating triazine derivatives with potential for diverse scientific applications (Chau, Malanda, & Milcent, 1997).
Antiviral and Antimalarial Potential
The antimalarial and potential antiviral applications of sulfonamide derivatives, structurally similar to the subject compound, have been investigated. One study focused on the antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking studies to explore their efficacy. The research highlighted the structural features contributing to their biological activity, demonstrating the compound's relevance in the search for effective treatments against infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have been extensively studied. For instance, compounds derived from triazine, including structures akin to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized and tested for their effectiveness against various bacterial and fungal strains. Such studies provide insights into the compound's potential for developing new antimicrobial agents (Patel & Shaikh, 2011).
Chemiluminescence and Photophysical Properties
The chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes, related to the chemical structure of interest, have been explored. Research into base-induced decomposition of these compounds has provided valuable insights into their photophysical properties, with potential applications in analytical chemistry and biological imaging (Watanabe et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-21-8-3-4-10(22-2)9(5-8)16-11(19)7-23-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJLCQAEPGIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2691887.png)
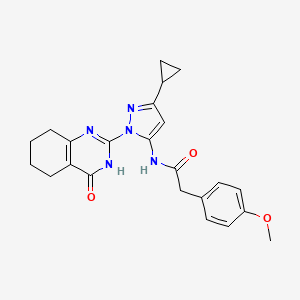
![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)
![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)
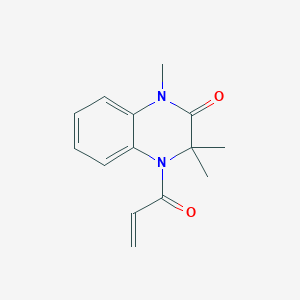
![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)
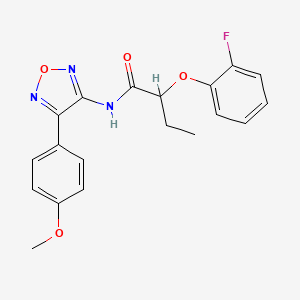
![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)
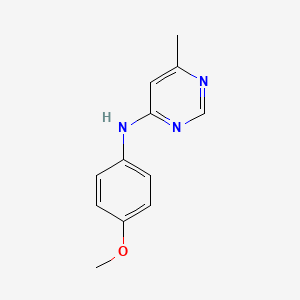
![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)
![2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2691905.png)
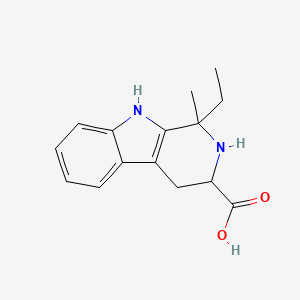
![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide](/img/structure/B2691908.png)